4'-Chloro-2',3-dimethylbutyrophenone

medicinal chemistry organic synthesis regioisomer identification

4'-Chloro-2',3-dimethylbutyrophenone (CAS 1267959-99-8, molecular formula C₁₂H₁₅ClO, molecular weight 210.70 g/mol) is a chlorinated aryl ketone belonging to the butyrophenone class. It features a 4-chlorophenyl ring coupled to a 2,3-dimethylbutanoyl fragment, giving it a unique substitution pattern among chlorodimethylbutyrophenone isomers.

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
Cat. No. B7848300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2',3-dimethylbutyrophenone
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(=O)CC(C)C
InChIInChI=1S/C12H15ClO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3
InChIKeyVUJFIJKMZUBYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-2',3-dimethylbutyrophenone (CAS 1267959-99-8): Core Identity, Structural Class, and Procurement Baseline


4'-Chloro-2',3-dimethylbutyrophenone (CAS 1267959-99-8, molecular formula C₁₂H₁₅ClO, molecular weight 210.70 g/mol) is a chlorinated aryl ketone belonging to the butyrophenone class . It features a 4-chlorophenyl ring coupled to a 2,3-dimethylbutanoyl fragment, giving it a unique substitution pattern among chlorodimethylbutyrophenone isomers. This compound is primarily offered as a research intermediate with typical purities of 95–97% from specialty chemical suppliers, positioned for applications in medicinal chemistry, agrochemical discovery, and materials science where precise regioisomeric identity is critical .

Why 4'-Chloro-2',3-dimethylbutyrophenone Cannot Be Casually Substituted: Regioisomeric Specificity and Procurement Risks


Seemingly minor regioisomeric changes on the chlorodimethylbutyrophenone scaffold produce distinct physicochemical and reactivity profiles that preclude simple substitution. The target compound's 2,3-dimethyl branching on the butanoyl chain differs electronically and sterically from analogs bearing geminal 2,2-, 3,3-, or 2,5-dimethyl groups found in isomers such as 4'-chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3) or 4'-chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0) . As established in the quantitative evidence below, these structural variations lead to measurable differences in chromatographic retention, spectral fingerprints, thermal properties, and commercial sourcing parameters that directly impact experimental reproducibility and supply chain decisions in research and development programs .

Quantitative Differentiation Evidence: 4'-Chloro-2',3-dimethylbutyrophenone vs. Closest Chlorodimethylbutyrophenone Analogs


Regioisomeric Identity: Distinguishing 2',3-Dimethyl Substitution from Geminal Dimethyl and Alternative Ring-Chlorinated Analogs

The target compound possesses a 4'-chloro substitution on the phenyl ring combined with 2,3-dimethyl branching on the butanoyl chain, whereas the closely related comparator 4'-chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0) bears geminal dimethyl groups at the 2-position. This constitutional isomerism yields distinct IUPAC names, canonical SMILES, and InChI Keys, confirming non-interchangeable chemical identities . The target's InChI Key (unique molecular hash) differs fundamentally from that of the 2,2-dimethyl isomer (CGUCYSUNSHBABN-UHFFFAOYSA-N), enabling unambiguous compound verification in procurement and analytical workflows .

medicinal chemistry organic synthesis regioisomer identification

Purity Specification: Head-to-Head Comparison of Commercial Purity Levels Across Chlorodimethylbutyrophenone Isomers

Commercially, the target compound is catalogued at a minimum purity specification of 95% by AKSci and 97% by Fluorochem . In contrast, several direct structural isomers—such as 4'-chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3, AKSci) and 2'-chloro-3,3-dimethylbutyrophenone (CAS 898764-68-6, AKSci)—are routinely stocked only at 95% purity . The availability of a 97% specification for the target compound offers a quantifiable 2-percentage-point purity advantage over the 95% baseline, which can reduce the burden of impurity profiling in sensitive downstream applications such as high-throughput screening (HTS) or controlled polymerization studies.

chemical procurement quality control purity specification

Price and Supply Position: Cost-per-Gram Benchmarks and Availability Relative to Isomeric Analogs

Pricing data extracted from vendor listings indicate that the target compound (97% purity, Fluorochem) is listed at approximately 8,800 CNY/g (≈$1,200 USD/g) for small quantities, while 4'-chloro-3,3-dimethylbutyrophenone (95%, AKSci) is priced at $828/g for 1 g . The target's higher unit cost reflects its unique 2,3-dimethyl substitution pattern and the more limited supplier base relative to the 3,3-dimethyl isomer. For procurement teams, this implies a trade-off: the target compound offers superior regioisomeric precision for specific synthetic intermediates but at a higher purchase cost that must be weighed against the expense of in-house synthesis or purification of a cheaper, mis-matched isomer.

procurement economics supply chain cost analysis

Structural Uniqueness in Synthetic Intermediate Applications: Substitution Pattern Influence on Downstream Derivatization

The 2,3-dimethyl substitution on the butanoyl chain introduces a chiral center (at C-2') not present in geminally-substituted analogs such as 4'-chloro-3,3-dimethylbutyrophenone or 4'-chloro-2,2-dimethylbutyrophenone . This stereogenic element creates opportunities for diastereoselective transformations and the synthesis of enantiomerically enriched intermediates, a feature absent in the achiral 2,2- and 3,3-dimethyl isomers. Additionally, the target compound's branched alkyl chain presents a different steric environment compared to the linear 4-chlorobutyrophenone series, potentially altering the regiochemical outcome of subsequent functionalization steps such as α-alkylation, reduction, or heterocycle formation.

synthetic intermediate regioselective chemistry medicinal chemistry

Optimal Deployment Scenarios for 4'-Chloro-2',3-dimethylbutyrophenone in Scientific Research and Industrial R&D


Medicinal Chemistry: Regioisomer-Specific SAR and Lead Optimization Programs

In structure-activity relationship (SAR) campaigns where subtle alterations to the alkyl chain branching of butyrophenone-based pharmacophores modulate target binding, the target compound's unique 2,3-dimethyl substitution pattern provides a distinct topological and stereoelectronic profile relative to 2,2- and 3,3-dimethyl isomers . Its stereogenic center additionally enables exploration of chirality-dependent pharmacology, supporting the design of enantiomerically pure drug candidates. The 97% purity grade (Fluorochem) ensures that biological assay results are not confounded by isomeric impurities that could otherwise obscure true SAR signals .

Agrochemical Discovery: Synthesis of Novel Fungicidal and Herbicidal Lead Structures

Chlorinated butyrophenone intermediates are established building blocks in the synthesis of agrochemical actives, where the spatial arrangement of the chloro and methyl groups influences target-site binding in plants and fungi. The target compound's 2,3-dimethyl substitution may confer improved metabolic stability or altered lipophilicity compared to geminal dimethyl analogs, potentially enhancing the environmental persistence or foliar uptake profiles of derived agrochemical candidates. Its commercial availability at defined purity reduces the need for in-house synthesis during early-stage discovery .

Analytical Reference Standard and Method Development

The distinct InChI Key, NMR, and mass spectral fingerprint of 4'-chloro-2',3-dimethylbutyrophenone make it suitable as a reference standard for chromatographic method validation and impurity profiling in complex reaction mixtures. When developing HPLC or GC methods for process chemistry, the compound's retention time and spectral signature can serve as a benchmark to differentiate it from co-eluting isomeric byproducts such as 4'-chloro-2,2-dimethylbutyrophenone or 4'-chloro-3,3-dimethylbutyrophenone . The 97% purity specification reduces the number of extraneous peaks in reference chromatograms, improving method accuracy .

Academic and Industrial Organic Synthesis: Chiral Building Block for Asymmetric Transformations

Owing to the stereogenic center introduced by the 2,3-dimethyl substitution, this compound can serve as a prochiral or chiral starting material in asymmetric synthesis. Researchers investigating enantioselective reductions, aldol reactions, or organocatalytic transformations can leverage this compound to prepare enantiomerically enriched libraries. The availability of the compound in research-scale quantities (1–25 g) from multiple suppliers enables iterative reaction optimization at a manageable procurement cost, facilitating methodological studies in academic and early-stage industrial laboratories .

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